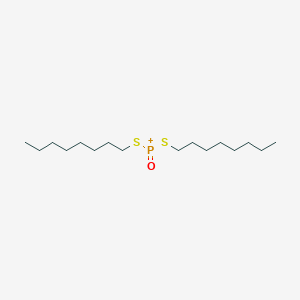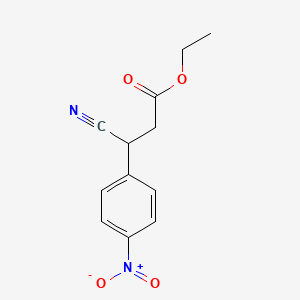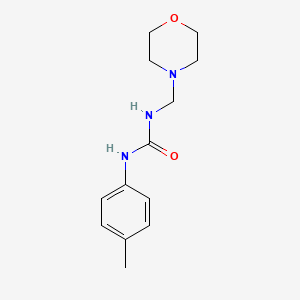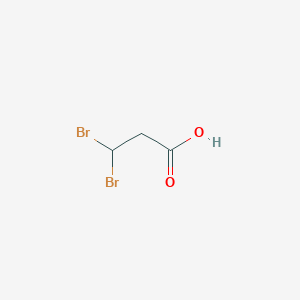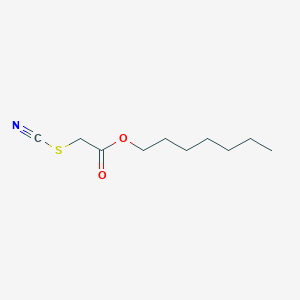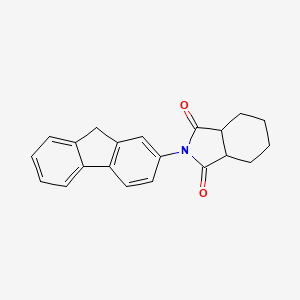
2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione is a complex organic compound that features a fluorenyl group attached to a hexahydroisoindole dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione typically involves multi-step organic reactions. One possible route could involve the initial formation of the fluorenyl group followed by its attachment to the hexahydroisoindole dione core. Common reagents might include fluorenone, amines, and various catalysts to facilitate the reactions under controlled conditions such as temperature and pH.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis processes. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione may undergo several types of chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions might be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would need to be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups.
Aplicaciones Científicas De Investigación
2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione could have several scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological molecules and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its unique properties in the development of new materials or electronic devices.
Mecanismo De Acción
The mechanism of action for 2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering signaling pathways, or affecting the structure and function of biological membranes. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other fluorenyl derivatives or hexahydroisoindole dione analogs. Examples could be:
- 2-(9h-Fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione analogs with different substituents on the fluorenyl group.
- Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of this compound could lie in its specific combination of structural features, which might confer unique chemical reactivity or biological activity compared to other similar compounds.
Propiedades
Número CAS |
6341-14-6 |
|---|---|
Fórmula molecular |
C21H19NO2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
2-(9H-fluoren-2-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C21H19NO2/c23-20-18-7-3-4-8-19(18)21(24)22(20)15-9-10-17-14(12-15)11-13-5-1-2-6-16(13)17/h1-2,5-6,9-10,12,18-19H,3-4,7-8,11H2 |
Clave InChI |
AWJQHUSRHUQUAI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate](/img/structure/B14740627.png)
![4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl-](/img/structure/B14740629.png)

![8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine](/img/structure/B14740637.png)
![1-(Furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B14740652.png)
